Tetrahydropyranyldiethyleneglycol

PROTAC linker length GSPT1 degradation

Tetrahydropyranyldiethyleneglycol (CAS 2163-11-3), also known as THP-PEG2-OH, is a heterobifunctional polyethylene glycol (PEG)-based linker. Its structure comprises a diethylene glycol backbone terminated with a primary hydroxyl group and a tetrahydropyranyl (THP) protecting group.

Molecular Formula C9H18O4
Molecular Weight 190.24 g/mol
CAS No. 2163-11-3
Cat. No. B1682887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydropyranyldiethyleneglycol
CAS2163-11-3
SynonymsTHP-PEG3
Molecular FormulaC9H18O4
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OCCOCCO
InChIInChI=1S/C9H18O4/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h9-10H,1-8H2
InChIKeyCPCUDERUJBARLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Tetrahydropyranyldiethyleneglycol (CAS 2163-11-3) for PROTAC Linker Applications


Tetrahydropyranyldiethyleneglycol (CAS 2163-11-3), also known as THP-PEG2-OH, is a heterobifunctional polyethylene glycol (PEG)-based linker [1]. Its structure comprises a diethylene glycol backbone terminated with a primary hydroxyl group and a tetrahydropyranyl (THP) protecting group [1]. The compound has a molecular weight of 190.24 g/mol, a predicted XLogP3-AA of 0.1, and six rotatable bonds [1]. It is primarily utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) [2].

Why Tetrahydropyranyldiethyleneglycol (2163-11-3) Cannot Be Interchanged with Alternative PEG Linkers


In PROTAC design, linker composition and length critically influence ternary complex formation, target degradation efficiency, and physicochemical properties [1]. While other PEG-based linkers (e.g., Boc-protected variants, longer PEG chains) share the same backbone chemistry, the specific THP protecting group on Tetrahydropyranyldiethyleneglycol provides acid-labile orthogonality that is incompatible with Boc-based deprotection strategies [2]. Furthermore, the diethylene glycol (PEG2) spacer length is a key determinant of linker flexibility and solubility; substituting it with a longer PEG chain, such as PEG3 or PEG6, alters the conformational dynamics and can reduce degradation potency, as demonstrated in systematic PROTAC linker length studies [3].

Quantitative Differentiation of Tetrahydropyranyldiethyleneglycol (2163-11-3) vs. Analogs


Linker Length and Degradation Efficiency: PEG2 vs. Longer PEG Chains

A systematic analysis of linker length-activity relationships in PROTACs demonstrates that the PEG2 spacer length in Tetrahydropyranyldiethyleneglycol is optimal for GSPT1 degradation. In a head-to-head study of Retro-2-based PROTACs with variable PEG linkers, the PEG2-containing compound induced GSPT1 degradation, while longer PEG chains resulted in reduced or abolished degradation activity [1]. This class-level inference is supported by the observation that linker length directly influences ternary complex geometry and ubiquitination efficiency [2].

PROTAC linker length GSPT1 degradation

Protecting Group Orthogonality: THP vs. Boc in Synthetic Workflows

The tetrahydropyranyl (THP) group in Tetrahydropyranyldiethyleneglycol is selectively removed under mild acidic conditions (e.g., aqueous acetic acid or pyridinium p-toluenesulfonate), whereas Boc protecting groups require strong acids like trifluoroacetic acid (TFA) [1]. This orthogonality enables sequential deprotection strategies in complex PROTAC syntheses without affecting acid-sensitive functional groups that would be compromised under Boc deprotection conditions [2].

protecting groups organic synthesis PROTAC linker

Solubility Profile: Practical Handling in PROTAC Assembly

Tetrahydropyranyldiethyleneglycol exhibits defined solubility in common organic solvents used for PROTAC conjugation. It is soluble in acetone, dichloromethane, and ethyl acetate , with a predicted XLogP3-AA of 0.1 [1]. In contrast, analogous PEG2 linkers without the THP group (e.g., unprotected diethylene glycol) show higher aqueous solubility but lack the synthetic versatility of the protected alcohol. The compound's solubility profile facilitates homogeneous reaction conditions in typical PROTAC assembly steps.

solubility PROTAC linker formulation

Hydrophilic-Lipophilic Balance: XLogP3-AA of 0.1 Supports PROTAC Cell Permeability

The computed XLogP3-AA of Tetrahydropyranyldiethyleneglycol is 0.1 [1], indicating a balanced hydrophilic-lipophilic profile. In PROTAC design, linkers with moderate lipophilicity (XLogP < 1) are associated with improved cellular uptake while maintaining aqueous compatibility [2]. In contrast, purely alkyl linkers (XLogP > 2) can reduce solubility and increase non-specific binding, while highly hydrophilic linkers may impair membrane permeability [3]. The compound's XLogP of 0.1 places it in an optimal range for bifunctional degrader development.

lipophilicity cell permeability PROTAC linker

Synthetic Accessibility: Established Protocol from US09133114B2

A reproducible synthesis of Tetrahydropyranyldiethyleneglycol is detailed in US Patent 09133114B2 [1]. The procedure involves the reaction of diethylene glycol (0.6 mol) with tetrahydropyran in the presence of p-toluenesulfonic acid monohydrate (30 mmol) in dichloromethane. This established protocol contrasts with proprietary or undocumented syntheses of alternative THP-PEG linkers, reducing process development time and ensuring reliable supply.

synthesis PROTAC linker patent

Validated Use Cases for Tetrahydropyranyldiethyleneglycol (2163-11-3) in Targeted Protein Degradation


Synthesis of PROTACs Requiring Orthogonal Protecting Group Strategies

When assembling PROTACs with acid-sensitive E3 ligase ligands or warheads, Tetrahydropyranyldiethyleneglycol's THP group offers mild acidic deprotection that preserves Boc-protected amines or other labile functionalities [1]. This orthogonality is essential for stepwise conjugation in complex degrader syntheses [2].

Development of PROTACs with Short, Flexible PEG2 Linkers

Based on class-level evidence showing that PEG2 linkers can induce robust target degradation while longer PEG chains may be detrimental [1], this compound is ideal for constructing PROTACs where a short, hydrophilic spacer is needed to maintain close proximity between the E3 ligase and target protein [2].

Scalable PROTAC Synthesis with Validated Protocols

For groups requiring reproducible, scalable synthesis of THP-protected PEG2 linkers, the US09133114B2 patent provides a detailed procedure [1]. This reduces method development time and ensures consistency in linker preparation, which is critical for medicinal chemistry campaigns and lead optimization [2].

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